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Cat. No.: B15559266 Get Quote

A comprehensive review of dapagliflozin's pharmacokinetic profile reveals significant variability

across different patient populations, underscoring the importance of individualized dosing

considerations in clinical practice. This guide provides a detailed comparison of dapagliflozin's

absorption, distribution, metabolism, and excretion in healthy individuals and those with type 2

diabetes, renal impairment, and hepatic impairment, supported by experimental data and

standardized study protocols.

Comparative Pharmacokinetic Parameters
The systemic exposure to dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2)

inhibitor, is notably influenced by the underlying health status of the patient. While generally

well-tolerated, conditions affecting renal and hepatic function can alter the drug's

pharmacokinetic profile, leading to increased plasma concentrations.

Orally administered dapagliflozin is rapidly absorbed, typically reaching peak plasma

concentrations (Cmax) within two hours.[1][2] Its oral bioavailability is approximately 78%.[1]

Dapagliflozin is extensively distributed throughout the body, with a mean volume of distribution

of 118 liters.[1] Metabolism is primarily mediated by UGT1A9, leading to the formation of an

inactive metabolite, dapagliflozin 3-O-glucuronide.[1][3] Less than 2% of the parent drug is

excreted unchanged in the urine.[1] The terminal half-life of a 10 mg dose is approximately 12.9

hours.[1]

Interestingly, the pharmacokinetics of dapagliflozin are comparable between patients with type

1 and type 2 diabetes mellitus.[4][5] No clinically significant differences in dapagliflozin
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exposure have been observed based on age, race, sex, or body weight.[1] Furthermore, co-

administration with other common antidiabetic medications such as metformin, pioglitazone,

glimepiride, or sitagliptin does not necessitate dose adjustments.[6]

However, renal and hepatic impairment significantly impact dapagliflozin's pharmacokinetics.

Impact of Renal Impairment
Patients with renal impairment exhibit increased systemic exposure to dapagliflozin. As kidney

function declines, the plasma concentrations of both dapagliflozin and its inactive metabolite,

dapagliflozin 3-O-glucuronide, incrementally increase.[3][7]

In individuals with mild, moderate, and severe renal impairment, the steady-state Cmax for

dapagliflozin was found to be 4%, 6%, and 9% higher, respectively, compared to those with

normal renal function.[3][7] The area under the curve (AUC) also showed a corresponding

increase.[3][7] A population pharmacokinetic model revealed that the median AUC was 1.6-fold

higher in adults with chronic kidney disease (CKD) and type 2 diabetes compared to those with

type 2 diabetes alone.[8] Compared to individuals with normal kidney function, the median AUC

was 2.4-fold higher in patients with CKD and an estimated glomerular filtration rate (eGFR) of

15-29 mL/min/1.73 m².[8][9] Despite these increases, no significant accumulation of

dapagliflozin was observed in patients with stage 4 CKD after multiple doses.[10]

Impact of Hepatic Impairment
The degree of hepatic impairment correlates with systemic exposure to dapagliflozin.[11][12] In

patients with mild, moderate, and severe hepatic impairment, mean dapagliflozin Cmax values

were 12% lower, 12% higher, and 40% higher, respectively, compared to healthy subjects.[11]

[12] The corresponding mean AUC values were 3%, 36%, and 67% higher.[11][12]

The following table summarizes the key pharmacokinetic parameters of dapagliflozin across

these patient populations.
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Patient Population
Cmax (Compared
to Healthy)

AUC (Compared to
Healthy)

Key Findings

Healthy Volunteers Reference Reference

Baseline

pharmacokinetic

profile established.

Type 2 Diabetes
No clinically relevant

difference[1]

No clinically relevant

difference[1]

Pharmacokinetics are

similar to healthy

subjects.

Type 1 Diabetes
Comparable to Type 2

Diabetes[4][5]

Comparable to Type 2

Diabetes[4][5]

No significant

difference in exposure

compared to T2DM.

Mild Renal Impairment 4% higher[3][7] Increased[3][7]
Modest increase in

systemic exposure.

Moderate Renal

Impairment
6% higher[3][7] Increased[3][7]

Moderate increase in

systemic exposure.

Severe Renal

Impairment
9% higher[3][7]

2.4-fold higher (eGFR

15-29)[8][9]

Substantial increase

in systemic exposure.

Mild Hepatic

Impairment
12% lower[11][12] 3% higher[11][12]

Minimal impact on

overall exposure.

Moderate Hepatic

Impairment
12% higher[11][12] 36% higher[11][12]

Moderate increase in

systemic exposure.

Severe Hepatic

Impairment
40% higher[11][12] 67% higher[11][12]

Significant increase in

systemic exposure.

Experimental Protocols
The pharmacokinetic data presented were derived from a series of clinical trials employing

standardized methodologies. The core components of these study designs are outlined below.

Study Design
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The majority of these comparative analyses were conducted as open-label, parallel-group, or

crossover studies.[6][11][12] Participants were typically categorized into groups based on their

health status (e.g., healthy, type 2 diabetes) or the degree of organ impairment (e.g., mild,

moderate, or severe renal or hepatic impairment).[3][7][11][12] For impairment studies, healthy

control subjects were often matched for age, weight, sex, and smoking status.[11][12]

Dosing and Administration
In single-dose studies, participants typically received a 10 mg or 50 mg oral dose of

dapagliflozin.[3][7][10][11][12] For multiple-dose studies, a once-daily regimen of 10 mg or 20

mg was common.[3][7][10]

Sample Collection and Bioanalysis
Serial blood samples were collected from participants at predefined intervals over a period of

up to 72 hours post-dose to characterize the full pharmacokinetic profile.[6] Plasma

concentrations of dapagliflozin and its major metabolite, dapagliflozin 3-O-glucuronide, were

determined using validated high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) methods.

Pharmacokinetic Analysis
Standard non-compartmental or population pharmacokinetic (popPK) modeling approaches

were used to analyze the plasma concentration-time data.[4][5][8][9] Key pharmacokinetic

parameters calculated included Cmax, AUC from time zero to the last measurable

concentration (AUCt), AUC from time zero to infinity (AUCinf), time to Cmax (Tmax), and

terminal half-life (t1/2).

Visualizing the Pharmacokinetic Study Workflow
The logical flow of a typical pharmacokinetic study, from initial planning to final data analysis, is

a critical component of drug development research. The following diagram illustrates this

standardized workflow.
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Caption: Workflow of a typical clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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